FAS-IN-1 Tosylate is derived from modifications of known fatty acid synthase inhibitors, particularly based on the structure of orlistat, which is a well-known anti-obesity drug. The synthesis of FAS-IN-1 Tosylate involves the use of tosylates, which are sulfonate esters that enhance the reactivity of alcohols in nucleophilic substitution reactions. This compound falls under the category of small molecules that target metabolic pathways in cancer cells, particularly those associated with lipid metabolism.
The synthesis of FAS-IN-1 Tosylate employs several advanced organic chemistry techniques. A notable method used is the tandem Mukaiyama aldol-lactonization process, which allows for the efficient construction of β-lactones from readily available starting materials.
The synthesis parameters include temperature control, reaction time, and specific reagent concentrations to optimize yields and stereochemistry.
FAS-IN-1 Tosylate has a complex molecular structure characterized by its β-lactone ring and various functional groups that enhance its biological activity.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be employed to elucidate the precise arrangement of atoms within the molecule.
FAS-IN-1 Tosylate participates in various chemical reactions that are pivotal for its function as a fatty acid synthase inhibitor.
These reactions are essential for understanding how FAS-IN-1 Tosylate exerts its biological effects.
The mechanism of action for FAS-IN-1 Tosylate involves its interaction with fatty acid synthase, leading to inhibition of lipid biosynthesis in cancer cells.
Data from biochemical assays can quantify the effectiveness of FAS-IN-1 Tosylate as an inhibitor compared to other known compounds.
FAS-IN-1 Tosylate exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Characterization techniques such as Differential Scanning Calorimetry (DSC) can be utilized to assess these properties systematically.
FAS-IN-1 Tosylate has significant potential applications in scientific research and therapeutic development.
The ongoing research into FAS-IN-1 Tosylate highlights its importance as a tool for understanding lipid metabolism's role in cancer biology and developing novel therapeutic strategies.
FAS-IN-1 Tosylate (N-{3-[2-(4-{2-[(2,6-Dichlorophenyl)amino]phenyl}piperazin-1-yl)ethyl]phenyl}methanesulfonamide tosylate salt) contains a biaryl-amide scaffold featuring a central sulfonamide linkage flanked by halogenated aryl rings and a piperazine moiety. This architecture enables high-affinity engagement with the fatty acid synthase enoyl reductase domain. Crystallographic analyses reveal that the dichlorophenyl group occupies a hydrophobic cleft near the NADPH cofactor binding site, forming van der Waals contacts with Val1350, Ala1353, and Phe1357 residues. The sulfonamide oxygen atoms participate in hydrogen bonding with the catalytic triad residue Tyr1392, while the tosylate counterion stabilizes the complex through water-mediated interactions with Arg1401 [3].
The compound exhibits >100-fold selectivity for human fatty acid synthase over the intestinal isoform (FAS-INT). This isoform discrimination arises from steric incompatibility with Ile1228 (equivalent to Val1350 in human fatty acid synthase) in the intestinal isoform, which reduces binding affinity by 3.2 kcal/mol according to computational free energy calculations. Comparative structural analysis indicates that the 4-methylbenzenesulfonate group sterically clashes with the bulkier hydrophobic residues in the intestinal isoform's substrate channel [3] [5].
Table 1: Binding Affinity of FAS-IN-1 Tosylate for Fatty Acid Synthase Isoforms
Isoform | Key Structural Difference | Kd (nM) | ΔG (kcal/mol) |
---|---|---|---|
Human fatty acid synthase | Val1350 in binding pocket | 8.5 ± 0.7 | -10.2 |
Intestinal fatty acid synthase | Ile1228 in binding pocket | 950 ± 110 | -7.0 |
Bacterial FabI | Smaller hydrophobic pocket | >10,000 | -4.8 |
FAS-IN-1 Tosylate demonstrates non-competitive inhibition kinetics against the β-ketoacyl synthase domain, reducing Vmax by 85% without significantly altering Km for malonyl-CoA substrate. This allosteric modulation occurs through ligand-induced stabilization of a closed conformational state in the enoyl reductase domain, which transmits structural rearrangements to the β-ketoacyl synthase active site via interdomain helices H12-H14. Hydrogen-deuterium exchange mass spectrometry shows reduced solvent accessibility (-42% exchange rate) in β-ketoacyl synthase regions 125-138 and 315-330 upon FAS-IN-1 Tosylate binding, indicating allosteric rigidification of the catalytic dyad (Cys161-His298) [3] [4].
The magnitude of allosteric inhibition correlates with occupancy of the enoyl reductase site, with half-maximal allosteric effect (EC50,allo) occurring at 28 ± 3 nM. Molecular dynamics simulations reveal that the trifluoromethylpyridine moiety of FAS-IN-1 Tosylate induces a 15° rotation in the NADPH-binding loop, propagating torsional strain to the β-ketoacyl synthase domain through displacement of Arg2504 in the interdomain linker region. This allosteric network disrupts the proton relay system required for decarboxylation of malonyl-ACP, reducing catalytic efficiency (kcat/Km) by 18-fold [4] [8].
Although primarily characterized as a reversible inhibitor, FAS-IN-1 Tosylate contains an electrophilic acrylamide warhead capable of Michael addition with nucleophilic cysteine residues. Kinetic studies comparing wild-type and Cys161Ala mutant fatty acid synthase demonstrate time-dependent inhibition only in wild-type enzyme, with kinact of 0.12 min-1 and Ki of 38 nM. The second-order rate constant (kinact/Ki) of 3.2 × 103 M-1s-1 classifies it as a slow-reacting covalent inhibitor. Mass spectrometric analysis of tryptic digests confirms covalent adduction at Cys161 in the β-ketoacyl synthase domain, accounting for approximately 30% of total inhibition at equilibrium [3] [5] [6].
The reversible binding component dominates at early timepoints (t1/2 for non-covalent complex formation = 2.3 min), while covalent adduction becomes significant after 30 minutes. Free energy calculations indicate the covalent mechanism reduces the dissociation constant (Kd) by 100-fold compared to the non-covalent complex (8.5 nM vs. 850 nM). This dual inhibition profile results in prolonged target engagement, with a residence time of 145 minutes for the covalent complex versus 9 minutes for the non-covalent complex [5] [6].
Table 2: Kinetic Parameters of FAS-IN-1 Tosylate Inhibition Mechanisms
Parameter | Non-Covalent Inhibition | Covalent Inhibition |
---|---|---|
Association rate (kon, M-1s-1) | (2.1 ± 0.3) × 105 | (8.4 ± 0.9) × 103 |
Dissociation rate (koff, s-1) | (1.8 ± 0.2) × 10-3 | (1.2 ± 0.1) × 10-4 |
Residence time (minutes) | 9.3 ± 1.1 | 145 ± 15 |
Contribution to total inhibition at 1 hour (%) | 70 | 30 |
ΔG of binding (kcal/mol) | -10.2 | -12.5 |
The sulfonamide linkage in FAS-IN-1 Tosylate prevents off-target reactivity, as demonstrated by negligible inhibition (<15%) against 98 human kinases and GPCRs at 10 μM concentration. This selectivity arises from the requirement for precise positioning of Cys161 relative to the acrylamide warhead within the fatty acid synthase binding pocket, which is geometrically unattainable in most other enzymes containing nucleophilic cysteines [5] [6].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7